Liang Wu,
Huiying Zhang,
Zhu Xu,
Caiting Wang,
Weifeng Chen,
Jinzhi Ni,
Ran Wei
PMID: 33940750
DOI:
10.1016/j.scitotenv.2021.145662
Abstract
Biochar is a highly effective adsorbent for nitroaromatic compounds (NACs), and acts as an electron shuttle that mediates the reduction of NACs. Hence, when biochar is used to mediate NAC reduction, adsorption and reduction will occur simultaneously and affect each other. However, the effect of biochar-mediated NAC reduction on sorption remains unknown. Eight biochars with different physicochemical properties were used to adsorb m-nitrotoluene and mediate its reduction. The results showed that the adsorption of m-nitrotoluene onto the various biochars facilitated its reduction, whereas biochar-mediated reduction retarded and weakened contaminant adsorption, which increased the environmental risk posed by m-nitrotoluene. Nevertheless, biochars with a high graphitization degree and developed porosity not only had a great catalytic ability, but also significantly alleviated the negative effect of reduction on adsorption. This was ascribed to the π-π interaction and pore-filling effect, which played more important roles than the hydrophobic effect in adsorbing the reduction product (m-toluidine) onto the studied biochars during reduction. Furthermore, the methanol extraction results indicated that the eight biochars presented significantly stronger sequestration abilities for adsorbed m-toluidine than for adsorbed m-nitrotoluene. This resulted from the hydrogen bonding and the Lewis acid-base effect between m-toluidine and each biochar, which were absent for m-nitrotoluene. These results suggest that biochars with a high graphitization degree and developed porosity are applicable for mediating reduction-enhancing sequestration of NACs, which could be a novel strategy for NAC remediation.
Deepak Singh,
Archana Kumari,
S Ramaswamy,
Gurunath Ramanathan
PMID: 24491551
DOI:
10.1016/j.bbrc.2014.01.113
Abstract
3-Nitotoluene dioxygenase (3-NTDO) is the first enzyme in the degradation pathway of 3-nitrotoluene (3-NT) by Diaphorobacter sp. strain DS2. The complete gene sequences of 3-NTDO were PCR amplified from genomic DNA of Diaphorobacter sp., cloned, sequenced and expressed. The 3-NTDO gene revealed a multi component structure having a reductase, a ferredoxin and two oxygenase subunits. Clones expressing the different subunits were constructed in pET21a expression vector system and overexpressed in E. coli BL21(DE3) host. Each subunit was individually purified separately to homogeneity. The active recombinant enzyme was reconstituted in vitro by mixing all three purified subunits. The reconstituted recombinant enzyme could catalyse biotransformations on a variety of organic aromatics.
Deepak Singh,
Archana Kumari,
Gurunath Ramanathan
PMID: 24217981
DOI:
10.1007/s10532-013-9675-9
Abstract
The first step in the degradation of 3-nitrotoluene by Diaphorobacter sp. strain DS2 is the dihydroxylation of the benzene ring with the concomitant removal of nitro group. This is catalyzed by a dioxygenase enzyme system. We report here the cloning and sequencing of the complete dioxygenase gene with its putative regulatory sequence from the genomic DNA of Diaphorobacter sp. strains DS1, DS2 and DS3. Analysis of the 5 kb DNA stretch that was cloned, revealed five complete open reading frames (ORFs) encoding for a reductase, a ferredoxin and two dioxygenase subunits with predicted molecular weights (MW) of 35, 12, 50 and 23 kDa respectively. A regulatory protein was also divergently transcribed from the reductase subunit and has a predicated MW of 34 kDa. Presence of parts of two functional ORFs in between the reductase and the ferredoxin subunits reveals an evolutionary route from a naphthalene dioxygenase like system of Ralstonia sp. strain U2. Further a 100 % identity of its ferredoxin subunit reveals its evolution via dinitrotoluene dioxygenase like system present in Burkholderia cepacia strain R34. A modeled structure of oxygenase3NT from strain DS2 was generated using nitrobenzene dioxygenase as a template. The modeled structure only showed minor changes at its active site. Comparison of growth patterns of strains DS1, DS2 and DS3 revealed that Diaphorobacter sp. strain DS1 has been evolved to degrade 4-nitrotoluene better by an oxidative route amongst all three strains.
Archana Kumari,
Deepak Singh,
S Ramaswamy,
Gurunath Ramanathan
PMID: 28448625
DOI:
10.1371/journal.pone.0176398
Abstract
3-nitrotoluene dioxygenase (3NTDO) from Diaphorobacter sp. strain DS2 catalyses the conversion of 3-nitrotoluene (3NT) into a mixture of 3- and 4-methylcatechols with release of nitrite. We report here, X-ray crystal structures of oxygenase and ferredoxin components of 3NTDO at 2.9 Å and 2.4 Å, respectively. The residues responsible for nitrite release in 3NTDO were further probed by four single and two double mutations in the catalytic site of α-subunit of the dioxygenase. Modification of Val 350 to Phe, Ile 204 to Ala, and Asn258 to Val by site directed mutagenesis resulted in inactive enzymes revealing the importance of these residues in catalysis. Docking studies of meta nitrotoluene to the active site of 3NTDO suggested possible orientations of binding that favor the formation of 3-methylcatechol (3MC) over 4-methylcatechol energetically. The electron transfer pathway from ferredoxin subunit to the active site of the oxygenase subunit is also proposed.
Xiao-Jun Tian,
Xiao-Yang Liu,
Hong Liu,
Shu-Jun Wang,
Ning-Yi Zhou
PMID: 23250222
DOI:
10.1007/s00253-012-4619-6
Abstract
A pure bacterial culture was isolated by its ability to utilize 3-nitrotoluene (3NT) as the sole source of carbon, nitrogen, and energy for growth. Analysis of its 16S rRNA gene showed that the organism (strain ZWL3NT) belongs to the genus Rhodococcus. A rapid disappearance of 3NT with concomitant release of nitrite was observed when strain ZWL3NT was grown on 3NT. The isolate also grew on 2-nitrotoluene, 3-methylcatechol and catechol. Two metabolites, 3-methylcatechol and 2-methyl-cis,cis-muconate, in the reaction mixture were detected after incubation of cells of strain ZWL3NT with 3NT. Enzyme assays showed the presence of both catechol 1,2-dioxygenase and catechol 2,3-dioxygenase in strain ZWL3NT. In addition, a catechol degradation gene cluster (catRABC cluster) for catechol ortho-cleavage pathway was cloned from this strain and cell extracts of Escherichia coli expressing CatA and CatB exhibited catechol 1,2-dioxygenase activity and cis,cis-muconate cycloisomerase activity, respectively. These experimental evidences suggest a novel pathway for 3NT degradation with 3-methylcatechol as a key metabolite by Rhodococcus sp. strain ZWL3NT.
Andra-Diana Andreicut,
Alina Elena Pârvu,
Augustin Cătălin Mot,
Marcel Pârvu,
Eva Fischer Fodor,
Adriana Florinela Cătoi,
Vasile Feldrihan,
Mihai Cecan,
Alexandru Irimie
PMID: 30050649
DOI:
10.1155/2018/2879793
Abstract
Oxidative stress and inflammation are interlinked processes. The aim of the study was to perform a phytochemical analysis and to evaluate the antioxidant and anti-inflammatory activities of ethanolic
flower (MF), green fruit (MGF), and ripe fruit (MRF) extracts. Plant extract chemical composition was evaluated by HLPC. A DPPH test was used for the
antioxidant activity. The
antioxidant effects and the anti-inflammatory potential were tested on a rat turpentine oil-induced inflammation, by measuring serum nitric oxide (NOx) and TNF-alpha, total oxidative status (TOS), total antioxidant reactivity (TAR), oxidative stress index (OSI), 3-nitrothyrosine (3NT), malondialdehyde (MDA), and total thiols (SH). Extracts were administrated orally in three dilutions (100%, 50%, and 25%) for seven days prior to inflammation. The effects were compared to diclofenac. The HPLC polyphenol and alkaloid analysis revealed chlorogenic acid as the most abundant compound. All extracts had a good
antioxidant activity, decreased NOx, TOS, and 3NT, and increased SH. TNF-alpha was reduced, and TAR increased only by MF and MGF. MDA was not influenced. Our findings suggest that
has anti-inflammatory and antioxidant effects that support the use in primary prevention of the inflammatory processes.